PHENAFLEUR

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Phenafleur is a biodegradable fragrance ingredient known for its refined floral note with hyacinth associations and a modifying fruity (raspberry) effect . It is widely used in various personal care products such as shampoos, soaps, deodorants, and fine fragrances due to its stability and long-lasting substantivity .

準備方法

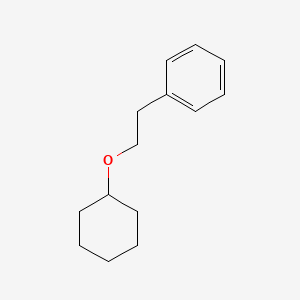

The synthetic route to Phenafleur typically involves the reaction of cyclohexanol with ethylene oxide to form 2-(cyclohexyloxy)ethanol, which is then reacted with benzene in the presence of a catalyst to yield this compound . Industrial production methods focus on optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity .

化学反応の分析

Phenafleur undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

PHENAFLEUR, also known as benzene [2-(cyclohexyloxy)ethyl] , is a chemical compound with a floral and fruity scent, used across various scientific and industrial applications. Its mechanism of action involves interaction with olfactory receptors, triggering a signal transduction pathway that results in the sensation of smell.

Scientific Research Applications

This compound is used in scientific research across various disciplines:

- Chemistry As a model compound in studies of aromatic substitution and oxidation reactions.

- Biology For its potential effects on cellular processes and interactions with biological membranes.

- Medicine For its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Case Studies

- Odor Coding Analysis this compound was used in a large-scale analysis of odor coding in the olfactory epithelium of mice . In this study, the responses of 3000 mouse olfactory sensory neurons to 125 odorants were tested to understand odorant recognition and coding .

- Pheromone Detection this compound was used in research involving pheromone-detecting vomeronasal sensory neurons (VSNs) in mice . It was screened alongside other compounds to identify cues in female mouse urine that cause firing rate increases in VSNs .

Industrial Applications

This compound is widely used in the formulation of personal care products because of its fragrance properties and stability. IFF (International Flavors & Fragrances) is involved in projects exploring new perfumery molecules and innovative natural products .

Other Applications

- Nanotechnology: Phenolic compounds, which share some structural similarities with this compound, are gaining research attention in phenolic-enabled nanotechnology (PEN) . These compounds are used for particle engineering and the bottom-up synthesis of nanohybrid materials, with applications in biosensing, bioimaging, and disease treatment .

- Flavor and Fragrance Combinations: Studies often lead to new combinations and concentrations of already existing odoriferous materials as a consequence of new flavor and fragrance bases .

- Vomeronasal Receptors: Odorants, like this compound, can be detected by vomeronasal neurons, suggesting that odorous materials may arouse instinctive behaviors .

作用機序

The mechanism of action of Phenafleur involves its interaction with olfactory receptors, leading to the perception of its floral and fruity scent. At the molecular level, this compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the sensation of smell . The exact molecular targets and pathways involved in this process are still under investigation.

類似化合物との比較

Phenafleur can be compared with other fragrance compounds such as:

Linalool: Known for its floral and spicy scent, commonly used in perfumes and personal care products.

Geraniol: Exhibits a sweet, rose-like fragrance and is used in various cosmetic formulations.

Citronellol: Has a fresh, floral scent with citrus undertones, widely used in fragrances and insect repellents.

This compound stands out due to its unique combination of floral and fruity notes, as well as its excellent stability and long-lasting substantivity .

特性

CAS番号 |

80858-47-5 |

|---|---|

分子式 |

C14H20O |

分子量 |

204.31 g/mol |

IUPAC名 |

2-cyclohexyloxyethylbenzene |

InChI |

InChI=1S/C14H20O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1,3-4,7-8,14H,2,5-6,9-12H2 |

InChIキー |

HLMIVULQFMULRM-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OCCC2=CC=CC=C2 |

正規SMILES |

C1CCC(CC1)OCCC2=CC=CC=C2 |

Key on ui other cas no. |

80858-47-5 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。